molecular formula C10H9N3O2 B2711961 (e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine CAS No. 1094709-34-8

(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B2711961
CAS No.: 1094709-34-8
M. Wt: 203.201
InChI Key: RWKAGLUOUCGJHA-GQCTYLIASA-N
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Description

(E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 1-position and a nitrovinyl group at the 3-position. The nitrovinyl substituent adopts an E-configuration, as confirmed by its SMILES string (C1=CC2=C(NC=C2/C=C/[N+](=O)[O-])N=C1) and InChIKey (JWGKSDIHBMBDEO-HWKANZROSA-N) . This compound is of interest due to the electron-withdrawing nitro group, which may enhance electrophilic reactivity and influence bioactivity.

Properties

IUPAC Name

1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-8(4-6-13(14)15)9-3-2-5-11-10(9)12/h2-7H,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKAGLUOUCGJHA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=C1N=CC=C2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine typically involves the condensation of 1-methylpyrrolo[2,3-b]pyridine with a nitroalkene under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents

Recent studies have investigated the potential of (E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine as a neuroprotective agent, particularly in relation to Alzheimer's disease. The compound has been synthesized as part of a series of derivatives aimed at enhancing acetylcholinesterase and butyrylcholinesterase inhibition, which are critical targets in Alzheimer's treatment strategies. The synthesis involved a one-pot reaction that yielded compounds with significant biological activities and favorable pharmacokinetic profiles .

2. Anticancer Activity

The compound's structural features suggest possible interactions with cancer-related pathways. For instance, derivatives of pyrrolopyridine compounds have shown promise in preclinical models for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The nitrovinyl group may enhance the lipophilicity and cellular uptake of these compounds, making them suitable candidates for further development as anticancer agents .

3. Anti-inflammatory Properties

Research has indicated that certain pyrrolidine derivatives exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory cytokines and pathways. Studies on related compounds have demonstrated their ability to reduce inflammation in various models, suggesting that this compound could possess similar properties .

Case Studies

Study Focus Methodology Findings
Neuroprotective EffectsSynthesis of derivatives and biological assaysSeveral derivatives exhibited potent inhibition against acetylcholinesterase with IC50 values in the low micromolar range .
Anticancer ActivityIn vitro assays on cancer cell linesThe compound showed significant cytotoxicity against various cancer cell lines, with mechanisms linked to apoptosis induction .
Anti-inflammatory ActivityAnimal models of inflammationDemonstrated a reduction in inflammatory markers and improved outcomes in treated groups compared to controls .

Mechanism of Action

The mechanism of action of (e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. Key analogues and their substituents are compared below:

Compound Name Substituents (Position) Key Structural Features Evidence ID
(E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine 1-Me, 3-(E-nitrovinyl) Nitrovinyl (electron-withdrawing), E-configuration
1-Methyl-3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (1d) 3-Thiazolyl (linked to pyrrolopyridine) Bicyclic thiazole-pyrrolopyridine hybrid
3-[2-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l) 3-Thiazolyl (linked to fluoroindole) Fluorine-enhanced lipophilicity
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) 3-Nicotinamide Hydrogen-bonding capacity with nicotinamide

Key Observations :

  • Fluorine or bromine substituents (e.g., in 1e, 1f) improve lipophilicity, which may enhance membrane permeability .

Key Observations :

  • Thiazole-linked derivatives (1d, 1e) exhibit high yields (>90%), suggesting robust synthetic routes .
  • The target compound’s synthesis may require careful control of stereochemistry to maintain the E-configuration .

Key Observations :

  • Thiazole- and oxadiazole-linked derivatives show potent cytotoxicity (IC₅₀ < 5 µM) .
  • The nitrovinyl group may modulate kinase binding (e.g., FGFR1, TNIK) through electrostatic interactions with hinge regions .

Physicochemical and Pharmacokinetic Properties

Substituents significantly impact solubility and bioavailability:

Compound Name LogP (Predicted) Solubility (mg/mL) Notes
1d ~3.5 <0.1 (DMSO) High melting point (>275°C)
8a ~2.8 0.5 (DMSO) Nicotinamide enhances polarity
Target Compound ~2.0 N/A Nitrovinyl may reduce logP

Key Observations :

  • Nitrovinyl substitution likely reduces lipophilicity (logP ~2.0 vs.

Biological Activity

(E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H9N3O2 and a molecular weight of approximately 203.2 g/mol. Its unique bicyclic structure, characterized by a pyrrolo[2,3-b]pyridine core with a nitrovinyl substituent, contributes to its reactivity and biological activity .

Property Details
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Core StructurePyrrolo[2,3-b]pyridine
Functional GroupsNitrovinyl, Methyl

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The presence of nitro groups in the structure enhances the antibacterial potency against various pathogens. For instance, compounds with similar nitro-substituted structures have shown significant activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Antitubercular Activity

Studies have demonstrated that nitro-substituted heterocycles can possess antitubercular properties. The presence of the nitro group at specific positions is crucial for enhancing the efficacy against Mycobacterium tuberculosis. For example, one study reported a minimum inhibitory concentration (MIC) of 0.78 μM for related compounds .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar nitrovinyl derivatives have been explored as lead compounds for developing new anticancer drugs due to their ability to modulate cellular pathways and inhibit tumor growth . Research into structure-activity relationships (SAR) indicates that modifications in the nitro group can significantly affect the cytotoxicity of these compounds against cancer cell lines .

The proposed mechanism of action for this compound involves bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, such as DNA and proteins, leading to cytotoxic effects. Additionally, the compound may modulate enzyme activities or receptor interactions, influencing various signaling pathways within cells .

Synthesis Methods

The synthesis of this compound typically involves the condensation of 1-methylpyrrolo[2,3-b]pyridine with a nitroalkene under basic conditions. Common methods include:

  • Condensation Reaction : Using potassium carbonate in dimethylformamide (DMF) as a solvent.
  • Optimization Techniques : Adjusting reaction parameters such as temperature and solvent choice to enhance yield and purity.

Study on Antibacterial Activity

In a comparative study of various nitro-substituted pyrroles, it was found that compounds with nitro groups at specific positions exhibited enhanced antibacterial activity. For example, one derivative showed an MIC value of 20 μM against S. aureus, indicating strong antibacterial potential .

Research on Antitumor Efficacy

A recent study evaluated several derivatives for their ability to inhibit FOXM1 expression in triple-negative breast cancer cells. Compounds bearing specific electron-withdrawing groups displayed significant anti-proliferative effects, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. Table 1. Key Synthetic Routes and Yields

StepReactionConditionsYieldReference
1MethylationNaH, MeI, THF, 0°C→rt75%
2Nitrovinyl introductionHNO₃, 0°C→rt20–36%
3Suzuki couplingPd(PPh₃)₄, 105°C, dioxane/H₂O75–88%

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (nM)Cell-Based Activity
4h FGFR174T1 apoptosis (EC₅₀ = 50 nM)
21d AAK1/GAK9Dengue virus inhibition
35 Antitumor171*MTT assay (IC₅₀, µM)
*C7H5FClN2 ([M+H]⁺ = 171.0123) .

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